![molecular formula C6H13ClFN B1484733 (2-Fluoropent-4-en-1-yl)(methyl)amine hydrochloride CAS No. 2098144-89-7](/img/structure/B1484733.png)
(2-Fluoropent-4-en-1-yl)(methyl)amine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “(2-Fluoropent-4-en-1-yl)(methyl)amine hydrochloride” can be analyzed using spectroscopy . The mass spectra of amines is dominated by alpha-cleavage which produces an alkyl radical on a resonance stabilized nitrogen containing cation . Secondary and tertiary amines have the possibility of multiple alpha-cleavages .Physical And Chemical Properties Analysis
“(2-Fluoropent-4-en-1-yl)(methyl)amine hydrochloride” has a molecular weight of 153.62 g/mol . It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts . It has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 153.0720553 g/mol . Its topological polar surface area is 26 Ų . It has 9 heavy atom counts .Scientific Research Applications
Radiotracer Development and Imaging
(2-Fluoropent-4-en-1-yl)(methyl)amine hydrochloride derivatives, such as 11C-CS1P1, are explored in the development of radiotracers targeting specific receptors like the sphingosine-1-phosphate receptor (S1PR) 1. S1PR1 is crucial in multiple sclerosis and other conditions, making these radiotracers valuable in the evaluation of inflammation in clinical populations. Their safety, dosimetry, and brain uptake correlated with target topography make them promising for repeated measures in the same participants (Brier et al., 2022).
Metabolism and Excretion Studies
The compound's derivatives are also studied for their metabolism and excretion patterns in humans. Research on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, involves understanding the elimination pathways, principal circulating components, and major routes of metabolism. Such studies are essential for drug development, ensuring safety and efficacy (Renzulli et al., 2011).
properties
IUPAC Name |
2-fluoro-N-methylpent-4-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c1-3-4-6(7)5-8-2;/h3,6,8H,1,4-5H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJQIZXBAHHAAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC=C)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoropent-4-en-1-yl)(methyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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